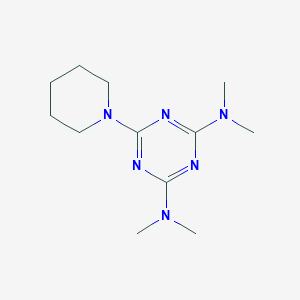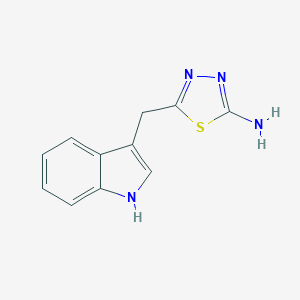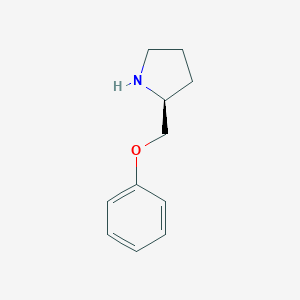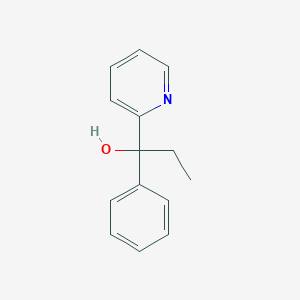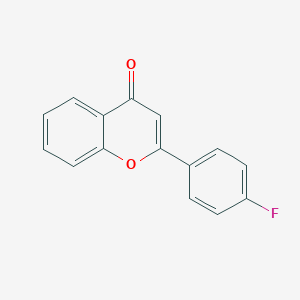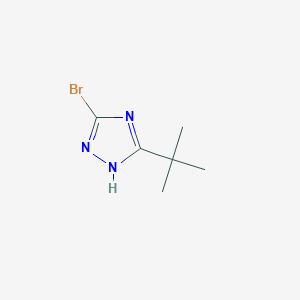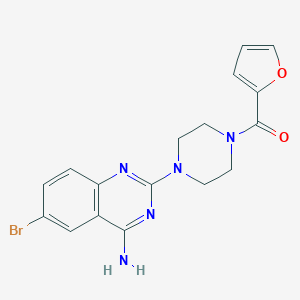
(4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE is a complex organic compound that features a quinazoline core, a piperazine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE typically involves multi-step organic reactionsThe final step involves coupling the furan moiety to the piperazine-quinazoline intermediate under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the bromo group to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides in the presence of a base like sodium hydride (NaH) are typical.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Quinazoline derivatives with reduced bromine.
Substitution: Piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying cellular processes and signaling pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of (4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE involves its interaction with specific molecular targets, such as kinases and enzymes. The quinazoline core is known to inhibit kinase activity, which can disrupt signaling pathways involved in cell growth and proliferation. The piperazine ring enhances the compound’s binding affinity to its targets, while the furan moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone: Lacks the bromine atom, which may affect its reactivity and binding properties.
[4-(4-Amino-6-chloroquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone: Contains a chlorine atom instead of bromine, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of the bromine atom in (4-(4-AMINO-6-BROMOQUINAZOLIN-2-YL)PIPERAZIN-1-YL)(FURAN-2-YL)METHANONE makes it unique compared to its analogs. Bromine can participate in halogen bonding, which can enhance the compound’s interaction with its molecular targets. This feature can lead to improved efficacy in its applications, particularly in medicinal chemistry .
Properties
CAS No. |
111218-69-0 |
|---|---|
Molecular Formula |
C17H16BrN5O2 |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
[4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H16BrN5O2/c18-11-3-4-13-12(10-11)15(19)21-17(20-13)23-7-5-22(6-8-23)16(24)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H2,19,20,21) |
InChI Key |
MPAIBNCLPBBQKT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4 |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


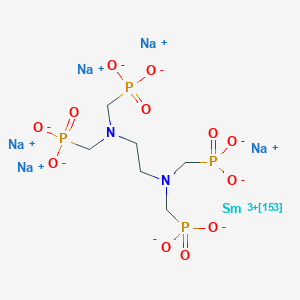
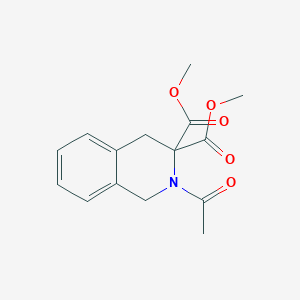


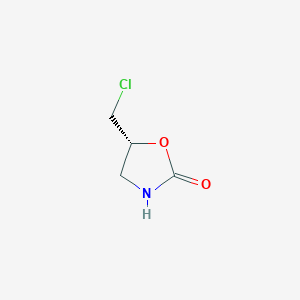
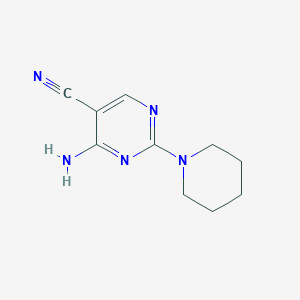
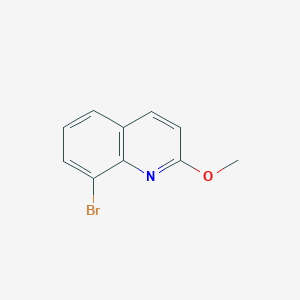
![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)
